molecular formula C20H15N3O3S B5292607 3-(4-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile

3-(4-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile

Cat. No. B5292607
M. Wt: 377.4 g/mol
InChI Key: WZYVZFPHZPAWPZ-MHWRWJLKSA-N
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Description

3-(4-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound is a member of the acrylonitrile family and has a complex molecular structure.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile is not yet fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been found to inhibit the activity of certain enzymes that are involved in the formation of amyloid plaques in the brain, making it a potential therapeutic agent for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
3-(4-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile has been found to exhibit significant biochemical and physiological effects. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, induce apoptosis, and inhibit the formation of amyloid plaques in the brain. Additionally, it has been found to exhibit low toxicity, making it a potential candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(4-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile is its potential as a therapeutic agent for the treatment of cancer and Alzheimer's disease. Additionally, this compound exhibits low toxicity, making it a safer alternative to other anti-cancer drugs. However, one of the limitations of this compound is its complex molecular structure, which makes its synthesis challenging. Additionally, further studies are required to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 3-(4-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile. Firstly, further studies are required to fully understand its mechanism of action and potential side effects. Additionally, this compound has shown potential as a therapeutic agent for the treatment of cancer and Alzheimer's disease, and further studies are required to determine its efficacy in clinical trials. Furthermore, the development of new synthetic routes for the synthesis of this compound could lead to the development of more efficient and cost-effective methods for its production. Overall, the study of 3-(4-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile has the potential to lead to the development of new drugs and therapies for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-(4-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile involves a series of chemical reactions. The first step involves the reaction of 4-(3-nitrophenyl)-1,3-thiazol-2-amine with ethyl 4-bromobenzoate in the presence of a base. This results in the formation of ethyl 2-(4-(3-nitrophenyl)-1,3-thiazol-2-yl)acrylate. The second step involves the reaction of ethyl 2-(4-(3-nitrophenyl)-1,3-thiazol-2-yl)acrylate with potassium ethoxide and ethyl iodide, resulting in the formation of 3-(4-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile.

Scientific Research Applications

3-(4-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile has been extensively studied for its potential applications in various domains. This compound has shown promising results in the field of medicinal chemistry, particularly in the development of new drugs. It has been found to exhibit significant anti-cancer activity, making it a potential candidate for cancer treatment. Additionally, this compound has also shown potential as a therapeutic agent for the treatment of Alzheimer's disease, due to its ability to inhibit the formation of amyloid plaques in the brain.

properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c1-2-26-18-8-6-14(7-9-18)10-16(12-21)20-22-19(13-27-20)15-4-3-5-17(11-15)23(24)25/h3-11,13H,2H2,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYVZFPHZPAWPZ-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

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